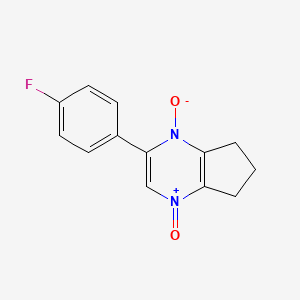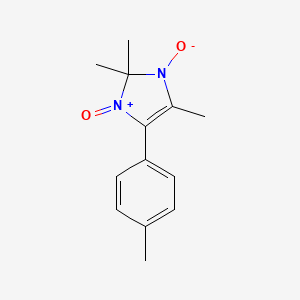
2-(4-Fluoro-phenyl)-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-phenyl)-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide is a heterocyclic compound that features a pyrazine ring fused with a cyclopentane ring and substituted with a 4-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenyl)-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazine derivative. The reaction conditions often include:
Temperature: 0-60°C
Solvent: Tetrahydrofuran (THF)
Catalyst/Base: Sodium hydride (NaH)
Reaction Time: 4-8 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluoro-phenyl)-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines or hydrazines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation Products: N-oxides of the pyrazine ring.
Reduction Products: Amines or hydrazines.
Substitution Products: Halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-phenyl)-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Studied for its effects on enzyme activity and cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-phenyl)-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide
- 2-(4-Methyl-phenyl)-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide
- 2-(4-Nitro-phenyl)-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide
Uniqueness
2-(4-Fluoro-phenyl)-6,7-dihydro-5H-cyclopentapyrazine 1,4-dioxide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and materials science.
Eigenschaften
Molekularformel |
C13H11FN2O2 |
|---|---|
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C13H11FN2O2/c14-10-6-4-9(5-7-10)13-8-15(17)11-2-1-3-12(11)16(13)18/h4-8H,1-3H2 |
InChI-Schlüssel |
VWHOSROKGLYOOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B11614604.png)
![5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11614611.png)

![(5E)-1-(3-fluorophenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11614619.png)
![9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614620.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11614640.png)

![2-{3-[2-(4-tert-butylphenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11614653.png)
![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11614654.png)
![Ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11614656.png)
![2-(4-chlorophenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11614660.png)
![methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B11614664.png)
![N-(4-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine](/img/structure/B11614669.png)
![3-[(4-methoxy-3-methylphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B11614673.png)
